
Azddmec
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine implique plusieurs étapes, en commençant par les précurseurs nucléosidiques appropriés. Les étapes clés comprennent l'introduction du groupe azido en position 3’ et du groupe méthyle en position 5’. Les conditions de réaction impliquent généralement l'utilisation d'azidotriméthylsilane et d'une base appropriée pour faciliter le processus d'azidation.
Méthodes de production industrielle : La production industrielle de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de purification avancées telles que la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Copper-Free Click Cycloaddition
The 3'-azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DIFO or dibenzocyclooctynes) to form stable 1,2,3-triazole linkages .
Reaction Type | Conditions | Product | Kinetics |
---|---|---|---|
SPAAC with DIFO | Aqueous, room temperature | Triazole-linked conjugate |
This reaction is critical for bioconjugation in antiviral prodrug development .
Phosphorylation and Prodrug Activation
Azddmec is phosphorylated intracellularly to its active triphosphate form, inhibiting viral RNA-dependent RNA polymerases .
Enzyme | Reaction | Product | Role |
---|---|---|---|
Cellular kinases | Sequential phosphorylation | This compound triphosphate | Chain termination in viral RNA |
Hydrolysis and Stability
The azido group is stable under physiological pH but hydrolyzes under strong acidic or reducing conditions, yielding amines .
Condition | Reaction | Byproduct |
---|---|---|
Acidic hydrolysis (pH < 2) | Ammonia |
Synthetic Routes
This compound is synthesized via nucleoside modification:
Applications De Recherche Scientifique
La 3’-azido-2’,3’-didésoxy-5-méthylcytidine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme outil pour étudier les analogues nucléosidiques et leurs interactions avec les enzymes.
Biologie : Employée dans la recherche sur les mécanismes de réplication virale, en particulier le VIH-1.
Médecine : Étudiée pour son potentiel en tant qu'agent antiviral dans le traitement des infections à VIH.
Industrie : Utilisée dans le développement de médicaments antiviraux et d'agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de la 3’-azido-2’,3’-didésoxy-5-méthylcytidine implique son incorporation dans l'ADN viral par l'enzyme transcriptase inverse du VIH-1. Une fois incorporé, il agit comme un terminateur de chaîne, empêchant l'élongation ultérieure de l'ADN viral et inhibant ainsi la réplication virale . Les cibles moléculaires comprennent l'enzyme transcriptase inverse et la voie de synthèse de l'ADN viral.
Mécanisme D'action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves its incorporation into the viral DNA by the HIV-1 reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.
Comparaison Avec Des Composés Similaires
Composés similaires :
3’-azido-3’-désoxythymidine (AZT) : Un autre analogue nucléosidique ayant un mécanisme d'action similaire.
2’,3’-Didésoxyinosine (ddI) : Un analogue nucléosidique utilisé dans le traitement des infections à VIH.
Unicité : La 3’-azido-2’,3’-didésoxy-5-méthylcytidine est unique en raison de ses modifications structurales spécifiques, qui confèrent une sélectivité et une puissance accrues contre la transcriptase inverse du VIH-1. Son groupe azido en position 3’ et son groupe méthyle en position 5’ le distinguent des autres analogues nucléosidiques, offrant un mécanisme d'action distinct et un profil thérapeutique unique.
Activité Biologique
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) is a nucleoside analog that has garnered attention due to its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is structurally related to other nucleoside reverse transcriptase inhibitors, such as 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), making it a significant candidate in the field of antiviral drug development.
Antiviral Efficacy
This compound exhibits strong antiviral properties, primarily through its action as an inhibitor of HIV-1 replication. Studies have demonstrated that it has a selective inhibition profile against the virus in vitro, showcasing its potential as a therapeutic agent for HIV treatment. The compound's mechanism involves incorporation into viral DNA during reverse transcription, which ultimately leads to termination of the viral DNA chain .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Following administration, this compound displays a biexponential decline in serum concentrations, with a terminal half-life ranging from 0.5 to 1.3 hours. The total clearance rate is approximately 2.00 ± 0.41 liters/hr/kg, with renal excretion being a primary route for its elimination . Notably, this compound is metabolized to AZT, which is another well-known antiviral agent .
Case Studies
Case Study 1: Efficacy in Rhesus Monkeys
In a controlled study involving male rhesus monkeys, this compound was administered at a dosage of 60 mg/kg. The results indicated that the compound effectively reduced viral loads and demonstrated significant antiviral activity against HIV-1. The pharmacokinetic data revealed that the oral bioavailability was about 26 ± 13%, indicating variability in absorption rates .
Case Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral efficacy of this compound against other nucleoside analogs such as AZT and ddC. This compound showed superior potency in inhibiting HIV-1 replication at lower concentrations compared to AZT and ddC, highlighting its potential as a more effective therapeutic option .
In Vitro Studies
In vitro analyses have confirmed that this compound exhibits dose-dependent inhibition of HIV-1 replication. The compound was found to activate cellular pathways associated with immune response, including the production of tumor necrosis factor (TNF), which may contribute to its antiviral effects .
Summary of Key Findings
Parameter | Value |
---|---|
Terminal Half-Life | 0.5 - 1.3 hours |
Total Clearance | 2.00 ± 0.41 liters/hr/kg |
Oral Bioavailability | 26 ± 13% |
Primary Metabolite | AZT |
Antiviral Activity | Potent against HIV-1 |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Azddmec against HIV-1, and how do its EC50 values vary across cell types?
this compound (CS-92) is a nucleoside analogue that selectively inhibits HIV-1 reverse transcriptase and viral replication. Its potency is quantified by EC50 values, which differ based on cell type:
Cell Type | EC50 Value |
---|---|
HIV-1-infected PBM cells | 9 nM |
HIV-1-infected macrophages | 6 nM |
Researchers should validate these values using standardized antiviral assays (e.g., plaque reduction neutralization tests) and compare results across primary and immortalized cell lines to assess cell-specific efficacy . |
Q. What methodological considerations are critical for synthesizing this compound in laboratory settings?
Synthesis of this compound requires adherence to nucleoside analogue protocols, including:
- Purification : High-performance liquid chromatography (HPLC) to ensure >95% purity.
- Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
- Stability testing : Assess degradation under varying pH and temperature conditions. Refer to journals like Advanced Journal of Chemistry for validated synthetic pathways and reproducibility guidelines .
Advanced Research Questions
Q. How can experimental designs minimize cytotoxicity while evaluating this compound’s antiviral efficacy in primary cells?
- Control groups : Include untreated cells and cells treated with established inhibitors (e.g., Zidovudine) for comparative toxicity assessment.
- Dose optimization : Perform dose-response curves to identify the therapeutic index (ratio of cytotoxic concentration to EC50).
- Assay selection : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside viral load quantification to differentiate antiviral activity from cytotoxicity .
Q. What analytical frameworks resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Data triangulation : Cross-validate results using multiple assays (e.g., RT-PCR for viral RNA, flow cytometry for infected cells).
- Pharmacokinetic modeling : Assess bioavailability and tissue penetration differences between cell cultures and animal models.
- Bias mitigation : Document experimental conditions rigorously (e.g., serum concentration in media, cell passage number) to identify confounding variables .
Q. How do the FINER criteria apply to hypothesis-driven studies on this compound’s resistance mechanisms?
- Feasible : Use site-directed mutagenesis to simulate resistance-associated mutations (e.g., K65R in HIV-1 RT).
- Novel : Investigate cross-resistance with other nucleoside analogues (e.g., Tenofovir).
- Relevant : Align with global HIV treatment guidelines to address clinical resistance trends.
- Ethical : Obtain institutional review board (IRB) approval for studies involving human-derived viral isolates .
Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Report 95% confidence intervals for EC50 values to account for biological variability.
- Multiplicity correction : Apply Bonferroni adjustments when comparing multiple treatment groups .
Q. Methodological Resources
- Data Reproducibility : Follow protocols from Advanced Journal of Chemistry for detailed materials/methods sections .
- Contradiction Analysis : Use iterative qualitative frameworks to re-examine outliers in datasets .
- Ethical Compliance : Reference IRB guidelines for studies involving human subjects or pathogenic materials .
Propriétés
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.